molecular formula C12H20Br2O4S2 B3156083 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate CAS No. 817637-79-9

2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate

Cat. No.: B3156083
CAS No.: 817637-79-9
M. Wt: 452.2 g/mol
InChI Key: PXBWWYBXPGZCHC-UHFFFAOYSA-N
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Description

2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate is a complex organic compound characterized by the presence of bromine, sulfur, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 2-bromo-2-methylpropanoic acid with ethylene glycol to form an ester intermediate. This intermediate is then reacted with a disulfide compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and disulfide formation reactions. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate involves the formation and cleavage of disulfide bonds. These bonds can undergo redox reactions, which are crucial in various biochemical processes. The compound’s ester groups can also participate in hydrolysis reactions, releasing the active components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate is unique due to its dual functionality, combining ester and disulfide groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs .

Properties

IUPAC Name

2-[2-(2-bromo-2-methylpropanoyl)oxyethyldisulfanyl]ethyl 2-bromo-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Br2O4S2/c1-11(2,13)9(15)17-5-7-19-20-8-6-18-10(16)12(3,4)14/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBWWYBXPGZCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCSSCCOC(=O)C(C)(C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730608
Record name Disulfanediyldi(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817637-79-9
Record name Disulfanediyldi(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2-(2'-bromoisobutyryloxy)ethyl]disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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